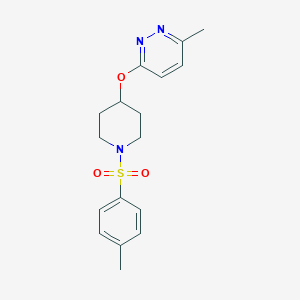

3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine is a chemical compound that belongs to the pyridazine family. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.

科学的研究の応用

Water Oxidation Catalysts

Research on Ru complexes for water oxidation highlighted the synthesis of dinuclear complexes using bridging ligands related to pyridazine derivatives. These complexes have been characterized by various techniques, including 1H NMR and X-ray, and showed significant activity in oxygen evolution reactions, with turnover numbers indicating their efficiency as water oxidation catalysts (R. Zong & R. Thummel, 2005).

Synthesis of Fused Azines

Another study focused on the synthesis of a new class of pyridazin-3-one derivatives, demonstrating a general route involving the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This research led to the formation of azolo[1,5-a]pyrimidine derivatives and highlighted the utility of pyridazine derivatives in the synthesis of novel fused azines with potential pharmaceutical applications (H. M. Ibrahim & H. Behbehani, 2014).

Anticancer Agents

Further research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to pyridazine derivatives, identified these compounds as potential anticancer agents. The study developed synthesis routes for congeners of these compounds, indicating their roles as mitotic inhibitors with significant antitumor activity, showcasing the broader utility of pyridazine derivatives in medicinal chemistry (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).

Herbicidal Activities

In the agricultural sector, research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share structural motifs with 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine, uncovered their potential as herbicides. The study synthesized novel pyridazine derivatives and evaluated their herbicidal activities, showing some compounds exhibited significant bleaching and herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Han Xu et al., 2008).

Metal Complexes and Ligand Reactivity

The synthesis and characterization of metal complexes involving pyridazine derivatives as ligands have also been a focal point of research. These studies explore the coordination chemistry of pyridazine derivatives with metals such as platinum and rhenium, revealing their potential in catalysis and material science due to their ability to form stable complexes with diverse metal ions. The reactivity of these complexes under various conditions has been studied, providing insights into their potential applications in the synthesis of novel materials (E. Abel et al., 1994).

作用機序

Target of Action

It is known that pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of activity .

Result of Action

Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities .

特性

IUPAC Name |

3-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-3-6-16(7-4-13)24(21,22)20-11-9-15(10-12-20)23-17-8-5-14(2)18-19-17/h3-8,15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCKZARNSNRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)